3-amino-N-[2-(dimethylamino)ethyl]benzamide
Description
3-Amino-N-[2-(dimethylamino)ethyl]benzamide (molecular formula: C₁₁H₁₇N₃O) is a benzamide derivative featuring a 3-amino substituent on the aromatic ring and a dimethylaminoethyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural features, which may influence solubility, bioavailability, and receptor interactions. It is commercially available as a dihydrochloride salt (CAS: CID 16775977), enhancing its stability and solubility for research applications .
Properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIEFHUAJBDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]benzamide typically involves the reaction of 3-aminobenzamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzamide attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-amino-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide core with a hydroxyl-containing tertiary alcohol side chain (N-(2-hydroxy-1,1-dimethylethyl)).
- Synthesis: Prepared via 3-methylbenzoyl chloride or 3-methylbenzoic acid reacting with 2-amino-2-methyl-1-propanol. Notably, ester amidation methods yielded poor results (<5% yield) .
- Applications: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, useful in synthetic chemistry.
N-Substituted Phenyl Benzimidazole-Benzamide Derivatives
- Example : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1).
- Structure : Features a benzimidazole-thioacetamido linker and a dinitrophenyl group.
- Activity : Exhibits antimicrobial and anticancer properties, with structural requirements for activity identified (e.g., electron-withdrawing groups on the phenyl ring) .
- Contrast: The target compound lacks the benzimidazole-thioacetamido moiety, suggesting different biological targets. The dimethylaminoethyl group may enhance cellular uptake compared to bulky dinitrophenyl substituents .
3,4-Dimethoxyphenyl-Based Benzamides
- Example: 5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide.
- Structure : Incorporates methoxy and sulfonylurea groups, enhancing drug-likeness.
- Applications : Investigated for type-II diabetes due to structural mimicry of bioactive molecules .
- Comparison: The target compound’s simpler structure (3-amino and dimethylaminoethyl groups) may offer fewer off-target effects but requires optimization for therapeutic specificity .
Anthranilamide Derivatives
- Example: 2-Amino-N,3-dimethylbenzamide.
- Structure: Anthranilamide core (2-amino substituent) with N-methyl and 3-methyl groups.
- Activity: Known for antibacterial, antifungal, and insecticidal effects. The 2-amino group facilitates hydrogen bonding, a feature absent in the target compound’s 3-amino configuration .
Table 2: Pharmacological and Structural Differences
Therapeutic Potential and Challenges
- Target Compound: Limited pharmacological data are available, but its dihydrochloride salt form suggests preclinical evaluation for solubility-dependent applications.
- Analogues: Compounds like W1 (antimicrobial) and quinazoline-based benzamides (antiviral) highlight the role of substituents in activity . The dimethylaminoethyl group in the target may improve blood-brain barrier penetration compared to bulkier analogues .
Biological Activity
3-amino-N-[2-(dimethylamino)ethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 206.29 g/mol. The structure features an amino group, a dimethylaminoethyl side chain, and a benzamide moiety, which contribute to its biological properties.
The compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : this compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to alterations in various biochemical pathways, impacting cellular functions and physiological responses.
- Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation.
Biological Activities
Research highlights several biological activities associated with this compound:
- Antibacterial Properties : It has been shown to inhibit bacterial cell wall synthesis, suggesting potential applications as an antibacterial agent.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic exploration in inflammatory diseases.
- Cancer Therapeutics : The compound's structural modifications have been explored to enhance its targeting capabilities in cancer therapies, particularly in melanoma .
Case Studies
- Melanoma Targeting : A study involving the synthesis of an 18F-labeled derivative demonstrated improved targeting of melanoma cells in small-animal PET imaging models. The compound showed significant uptake in B16F10 melanoma cells, indicating its potential as a diagnostic agent for metastatic melanoma .
- HDAC6 Inhibition : Another study focused on similar compounds revealed that derivatives could selectively inhibit histone deacetylase 6 (HDAC6), a target in oncology. This inhibition was linked to the compounds' ability to modulate gene expression involved in cancer progression .
Comparative Biological Activity
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Cancer Targeting |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide | Yes | Limited | Potential |
| N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide | Limited | No | High |
Synthesis Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | 4-chlorobenzoyl chloride + N,N-dimethylethylenediamine | Base (triethylamine), reflux |
| 2 | Purification via recrystallization or chromatography | Standard laboratory conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
